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Introduction
Sodium cholate, a bile salt and anionic detergent, is a powerful tool for the solubilization and

extraction of proteins, particularly membrane-bound proteins. Its amphipathic nature allows it to

disrupt lipid bilayers and protein-lipid interactions, thereby releasing proteins into a soluble form

suitable for downstream applications such as chromatography, electrophoresis, and functional

assays.[1] The effectiveness of sodium cholate is highly dependent on its concentration and the

composition of the lysis buffer. This document provides detailed application notes and protocols

for the preparation and use of optimal sodium cholate solutions for protein extraction.

Principles of Sodium Cholate-Mediated Protein
Extraction
The mechanism of membrane protein solubilization by detergents like sodium cholate generally

follows a three-stage model. Initially, detergent monomers partition into the lipid bilayer. As the

detergent concentration increases, the bilayer becomes saturated, leading to the formation of

mixed micelles containing lipids, proteins, and detergent. Finally, at a sufficiently high detergent

concentration, the entire membrane is disrupted into these mixed micelles, effectively

solubilizing the membrane proteins.
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The Critical Micelle Concentration (CMC) is a crucial property of any detergent. Above the

CMC, detergent molecules self-assemble into micelles. For effective protein solubilization, the

detergent concentration in the lysis buffer should be significantly above its CMC. The CMC of

sodium cholate is influenced by factors such as ionic strength and temperature but is generally

in the range of 14-15 mM.

Optimizing Sodium Cholate Lysis Buffer
Composition
The optimal lysis buffer composition depends on the specific protein of interest and the

downstream application. However, a well-formulated buffer containing sodium cholate will

typically include the following components:

Buffering Agent: To maintain a stable pH, typically between 7.4 and 8.0, which is crucial for

protein stability and activity.[2] Commonly used buffers include Tris-HCl and HEPES.

Salts: To maintain an appropriate ionic strength, which can influence both protein solubility

and the properties of the detergent micelles.[2][3] Sodium chloride (NaCl) at a concentration

of 150 mM is frequently used.

Chelating Agents: To inhibit metalloproteases that can degrade the target protein.

Ethylenediaminetetraacetic acid (EDTA) is a common choice.

Protease and Phosphatase Inhibitors: A cocktail of inhibitors is essential to prevent the

degradation and dephosphorylation of the target proteins upon cell lysis.

Quantitative Data Summary
The following table summarizes typical concentrations of sodium cholate and other

components in lysis buffers for effective protein extraction. While a definitive "optimal"

concentration is protein-dependent, these ranges are based on widely used and effective

formulations.
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Component Concentration Range Purpose

Sodium Cholate 0.5% - 2% (w/v)

Primary solubilizing agent for

disrupting membranes and

extracting proteins.

Tris-HCl 20 - 50 mM
Buffering agent to maintain a

stable pH (typically 7.4 - 8.0).

Sodium Chloride (NaCl) 150 - 500 mM

Maintains ionic strength, aiding

in protein solubilization and

mimicking physiological

conditions.

EDTA 1 - 5 mM
Chelates divalent cations to

inhibit metalloproteases.

Protease Inhibitor Cocktail
1X (manufacturer's

recommendation)

Prevents proteolytic

degradation of target proteins.

Phosphatase Inhibitor Cocktail
1X (manufacturer's

recommendation)

Prevents dephosphorylation of

target proteins (if

phosphorylation status is

important).

Note: The concentration of sodium cholate may need to be optimized for specific applications.

For instance, in the formation of nanodiscs, a final cholate concentration of 12-40 mM is often

recommended.

Experimental Protocols
Protocol 1: Preparation of a 10% (w/v) Sodium Cholate
Stock Solution
Materials:

Sodium Cholate powder

High-purity water (e.g., Milli-Q or equivalent)
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Magnetic stirrer and stir bar

Sterile filtration unit (0.22 µm)

Sterile storage bottles

Procedure:

Weigh out 10 g of sodium cholate powder.

Add the powder to 80 mL of high-purity water in a beaker with a magnetic stir bar.

Stir the solution on a magnetic stirrer until the sodium cholate is completely dissolved. This

may take some time. Gentle heating can be applied to aid dissolution, but avoid boiling.

Once dissolved, adjust the final volume to 100 mL with high-purity water.

Sterilize the solution by passing it through a 0.22 µm filter.

Store the 10% sodium cholate stock solution in a sterile bottle at 4°C. Protect from light.

Protocol 2: Total Protein Extraction from Cultured
Mammalian Cells using a Sodium Cholate-Based Lysis
Buffer
Materials:

Cultured mammalian cells

Phosphate-Buffered Saline (PBS), ice-cold

Lysis Buffer (see composition below)

Cell scraper

Microcentrifuge tubes, pre-chilled

Microcentrifuge
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Lysis Buffer Formulation (for 10 mL):

Component
Stock
Concentration

Volume to Add
Final
Concentration

1 M Tris-HCl, pH 7.5 1 M 500 µL 50 mM

5 M NaCl 5 M 300 µL 150 mM

10% (w/v) Sodium

Cholate
10% 1 mL 1% (w/v)

0.5 M EDTA, pH 8.0 0.5 M 20 µL 1 mM

Protease Inhibitor

Cocktail
100X 100 µL 1X

Phosphatase Inhibitor

Cocktail
100X 100 µL 1X

High-purity water - to 10 mL -

Procedure:

Place the culture dish on ice and wash the cells once with ice-cold PBS.

Aspirate the PBS completely.

Add an appropriate volume of ice-cold Lysis Buffer to the cells (e.g., 500 µL for a 10 cm

dish).

Using a cell scraper, gently scrape the cells off the dish and transfer the cell lysate to a pre-

chilled microcentrifuge tube.

Incubate the lysate on ice for 30 minutes, with occasional gentle vortexing.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-

chilled microcentrifuge tube.
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Determine the protein concentration of the extract using a suitable protein assay (e.g., BCA

assay).

The protein extract is now ready for downstream applications or can be stored at -80°C for

long-term storage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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